molecular formula C13H17NO5S B2583511 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1009244-02-3

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2583511
CAS No.: 1009244-02-3
M. Wt: 299.34
InChI Key: HEYLUDCGZDIEQI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a sulfonylated pyrrolidine derivative. Its systematic IUPAC name derives from the parent pyrrolidine-2-carboxylic acid structure, with modifications at the nitrogen and carbon-4 positions. The sulfonyl group (-SO₂-) connects the nitrogen atom of the pyrrolidine ring to a 3,4-dimethylbenzene moiety, while the hydroxyl (-OH) group occupies the fourth carbon of the pyrrolidine ring.

The compound’s stereochemistry is critical: the hydroxyl group adopts the R-configuration at carbon-4, and the sulfonylated nitrogen retains its inherent S-stereochemistry due to the pyrrolidine ring’s constraints.

Structural Representation

Component Description
Pyrrolidine core A five-membered saturated ring containing one nitrogen atom and one hydroxyl group at C4
Sulfonyl substituent A 3,4-dimethylbenzene group attached via a sulfonyl linkage to the pyrrolidine nitrogen
Carboxylic acid group A terminal carboxylic acid at C2 of the pyrrolidine ring

The SMILES notation for this compound is OC1CC(N(S(=O)(=O)c2ccc(cc2)C)C)C(=O)O, reflecting the hydroxyl group at C4, the sulfonyl linkage, and the carboxylic acid moiety.

Alternative Chemical Designations and Registry Numbers

The compound is recognized by multiple chemical identifiers:

Designation Value Source
CAS Registry Number 1009244-02-3 Synblock, Bidepharm, BuySellChem
MDL Number MFCD05264078 PubChem, BuySellChem
IUPAC Name This compound Synblock, Bidepharm

No alternative common names are reported in peer-reviewed literature or commercial databases.

Molecular Formula and Mass Spectrometry Data

The molecular formula is C₁₃H₁₇NO₅S , with a calculated molecular weight of 299.34 g/mol .

Mass Spectrometry Characteristics

Property Value Reference
Exact Mass 299.0827 g/mol SpectraBase, PubChemLite
Molecular Formula C₁₃H₁₇NO₅S Synblock, Bidepharm
Isotopic Pattern Dominant peaks at m/z 299.08 (M

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-8-3-4-11(5-9(8)2)20(18,19)14-7-10(15)6-12(14)13(16)17/h3-5,10,12,15H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYLUDCGZDIEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyl and carboxylic acid groups. The final step involves the sulfonylation of the nitrogen atom with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain sulfonylpyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications at the pyrrolidine nitrogen displayed enhanced activity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .

2. Integrin Inhibition
This compound has been identified as an inhibitor of the α2β1/GPIa-IIa integrin receptor, which plays a crucial role in cell adhesion and signaling pathways involved in cancer metastasis. The inhibition of this integrin can potentially disrupt tumor progression and metastasis, making it a valuable candidate for further research in cancer therapeutics .

Organic Synthesis Applications

1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its sulfonyl group enhances reactivity, allowing for various transformations such as nucleophilic substitutions and coupling reactions. For example, it has been utilized in the synthesis of more complex pyrrolidine derivatives that are relevant in pharmaceutical chemistry .

2. Spin Trapping Agents
The compound has been explored as a spin trapping agent for studying free radicals in biological systems. Spin traps derived from this compound have shown efficacy in capturing reactive oxygen species, which are implicated in oxidative stress-related diseases. This application is particularly relevant in neuroprotection studies where oxidative damage is a concern .

Material Science Applications

1. Functional Materials
Due to its unique electronic properties, this compound has potential applications in the development of functional materials such as conductive polymers and sensors. Its ability to interact with various substrates can be leveraged to create materials with tailored properties for specific applications .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with specific derivatives showing enhanced activity.
Study 2Integrin InhibitionIdentified as an effective inhibitor of α2β1/GPIa-IIa integrin, potentially disrupting cancer metastasis.
Study 3Organic SynthesisUtilized as a building block for synthesizing complex pyrrolidine derivatives with pharmaceutical relevance.
Study 4Free Radical CaptureEffective spin trapping agent for reactive oxygen species used in neuroprotection research.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid with structurally or functionally related sulfonyl-containing pyrrolidine derivatives:

Compound Name Sulfonyl Substituent Molecular Formula Key Properties Reported Bioactivity Source/Application
This compound 3,4-Dimethylbenzenesulfonyl C₁₃H₁₇NO₅S* High lipophilicity due to methyl groups; chiral center at pyrrolidine C2. Not explicitly reported. Building block for organic synthesis .
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl C₁₃H₁₅NO₇S Enhanced solubility from oxygen-rich benzodioxine group. No activity data; structural analog for drug discovery. Catalogued by American Elements .
1-(3,4-Dichlorophenylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 3,4-Dichlorophenylsulfonyl Not provided Electronegative chlorine atoms may enhance target binding via halogen interactions. Implicated in apoptosis and tumor suppression studies. Santa Cruz Biotechnology (research reagents) .
5-O-Methylsulfonyl-seco-CI derivatives (Compound 2, ) Methylsulfonyl Not provided Small substituent size correlates with potent cytotoxicity. Comparable to doxorubicin in cancer cell lines . Experimental anticancer agents .

*Assumed molecular formula based on structural similarity to compound.

Key Insights:

Substituent Effects on Bioactivity :

  • Smaller sulfonyl groups (e.g., methylsulfonyl) enhance cytotoxicity, as seen in , where such derivatives showed activity comparable to doxorubicin .
  • Bulkier substituents like 3,4-dimethylbenzenesulfonyl may reduce cell permeability but improve target specificity due to steric effects.

Oxygen-rich groups (e.g., benzodioxine-sulfonyl) enhance polarity, favoring solubility and metabolic stability .

Halogenated vs. Alkylated Sulfonyl Groups :

  • Chlorine atoms in 3,4-dichlorophenylsulfonyl derivatives may facilitate halogen bonding with biological targets, a feature absent in methyl-substituted analogs .

Biological Activity

1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O5_{5}S
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 87691-27-8

The compound is known for its ability to inhibit certain enzymes and receptors, particularly those involved in inflammatory responses and cellular signaling pathways. Its sulfonyl group is critical for binding interactions with target proteins, enhancing its efficacy as a pharmacological agent.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, including:

  • Cathepsins : These are cysteine proteases involved in protein degradation and are linked to various diseases such as cancer and arthritis. The compound shows promise in selectively inhibiting cathepsin B and L, which may reduce tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

3. Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity could be beneficial in preventing neurodegenerative diseases where oxidative damage is a significant factor .

Case Study 1: Cathepsin Inhibition

In a study focused on the inhibition of cathepsins, this compound demonstrated a significant reduction in cathepsin B activity in human cancer cell lines. The results indicated a decrease in cell proliferation and increased apoptosis rates among treated cells compared to controls .

Case Study 2: Anti-inflammatory Effects

A controlled experiment assessed the compound's effects on macrophages stimulated with lipopolysaccharides (LPS). Treatment with the compound resulted in a marked decrease in the secretion of inflammatory mediators, highlighting its potential as an anti-inflammatory therapeutic agent .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Effect
Enzyme InhibitionCathepsin B and L inhibitionReduced tumor growth
Anti-inflammatoryModulation of cytokine releaseDecreased inflammation
AntioxidantScavenging free radicalsProtection against oxidative stress

Q & A

(Basic) What analytical methods are validated for assessing the purity and stability of 1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid in pharmaceutical research?

Methodological Answer:
High-performance liquid chromatography (HPLC) is the primary method, utilizing a mobile phase of methanol and a buffer solution (65:35 v/v) containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid . System suitability tests include resolution factors >2.0 for critical pairs (e.g., epimers or sulfonamide byproducts) and tailing factors <1.5. For stability studies, forced degradation under acidic/alkaline/oxidative conditions followed by mass balance analysis is recommended.

(Advanced) How can synthetic routes be optimized to minimize diastereomeric impurities in this compound?

Methodological Answer:
Key strategies include:

  • Chiral Catalysis : Use palladium or copper catalysts to control stereoselectivity during pyrrolidine ring formation, as demonstrated in analogous oxazolo-pyridine syntheses .
  • Temperature Gradients : Lower reaction temperatures (e.g., 0–5°C) during sulfonylation to reduce racemization.
  • Purification : Employ orthogonal techniques like chiral HPLC (e.g., using cellulose-based columns) or recrystallization with polar aprotic solvents (e.g., acetonitrile/water mixtures) to resolve co-eluting epimers .

(Advanced) What experimental approaches resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:
Discrepancies often arise from dynamic proton exchange or crystal packing effects. To address this:

  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). Hirshfeld surface analysis can quantify intermolecular interactions influencing solid-state conformation .
  • Dynamic NMR : Perform variable-temperature ¹H-NMR to detect exchange broadening in hydroxyl or sulfonyl protons.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

(Basic) What are the critical steps for characterizing sulfonamide-related impurities in this compound?

Methodological Answer:
Impurity profiling requires:

  • LC-MS/MS : Identify sulfonamide adducts (e.g., 3,4-dimethylbenzenesulfonic acid derivatives) using electrospray ionization in negative mode. Monitor fragments at m/z 155 (sulfonate ion) and 183 (dehydrated pyrrolidine).
  • Reference Standards : Compare retention times and spectra with pharmacopeial impurities like (4S)-5,5-dimethylthiazolidine-4-carboxylic acid derivatives .
  • Forced Degradation : Expose the compound to UV light (254 nm) to isolate photo-oxidative byproducts.

(Advanced) How can researchers design bioactivity assays for this compound based on structural analogs?

Methodological Answer:
Leverage structural motifs from related sulfonamide-pyrrolidine hybrids:

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) due to the sulfonamide group’s zinc-binding affinity. Use a stopped-flow CO₂ hydration assay .
  • Molecular Docking : Model interactions with protease active sites (e.g., SARS-CoV-2 Mpro) using the pyrrolidine hydroxyl as a hydrogen-bond donor.
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays, noting IC₅₀ shifts compared to 4-nitrophenylsulfonyl analogs .

(Advanced) What strategies mitigate batch-to-batch variability in stereochemical purity during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation completion and chiral stationary phases for real-time HPLC feedback.
  • Crystallization Control : Seed batches with pre-characterized crystals to enforce consistent polymorph formation.
  • QbD Frameworks : Define a design space for critical parameters (e.g., pH 4.0–4.8 during workup) using risk assessment tools like Ishikawa diagrams .

(Basic) How is the compound’s stability under accelerated storage conditions evaluated?

Methodological Answer:
Conduct ICH Q1A-compliant studies:

  • Storage Conditions : 40°C/75% RH for 6 months; sample at 0, 1, 3, and 6 months.
  • Degradation Markers : Quantify hydrolyzed products (e.g., free pyrrolidine carboxylic acid) via HPLC with UV detection at 210 nm.
  • Mass Balance : Ensure total impurities (including unknown peaks) do not exceed 1.0% w/w .

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